2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-13-16(24-19(26)12-27-18-10-6-5-9-15(18)22)11-17-21(23-13)28-20(25-17)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYVSOWDVJCASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Without specific information on the compound’s target, it’s challenging to accurately summarize the biochemical pathways it may affect. Compounds with similar structures have been found to inhibit enzymes like xanthine oxidase, suggesting potential effects on purine metabolism.
Pharmacokinetics
The ADME properties of this compound are currently unknown. These properties, which include absorption, distribution, metabolism, and excretion, are critical for understanding a compound’s bioavailability and overall pharmacokinetics.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target. Specific information on how these factors influence the action of this compound is currently unavailable.
Comparison with Similar Compounds
Structural Analogues from Pharmacopeial Sources ()
Compounds e , f , g , h , m , n , and o in share the acetamide backbone but differ in substituents:
- Phenoxy Group: The target compound uses a 2-fluorophenoxy group, whereas analogs e–o feature 2,6-dimethylphenoxy or bulkier substituents. Fluorine’s electronegativity may improve binding affinity in hydrophobic pockets compared to methyl groups .
- Amide Substituents : The oxazolo-pyridine ring in the target compound contrasts with the hexan-2-yl or indole-derived chains in analogs e–o . This difference likely impacts solubility and bioavailability.
Table 1: Structural Comparison
| Compound | Phenoxy Group | Amide Substituent | Key Structural Features |
|---|---|---|---|
| Target Compound | 2-Fluorophenoxy | 5-Methyl-2-phenyloxazolo[5,4-b]pyridin | Fluorine for stability; rigid heterocycle |
| e , f , g | 2,6-Dimethylphenoxy | Hexan-2-yl chains with amino/hydroxy | Flexible backbone; polar groups |
| h | 2,6-Dimethylphenoxy | Benzyl-oxazinan | Macrocyclic constraints |
Pharmacological Activity of Phenoxy Acetamide Derivatives ()
highlights substituted phenoxy acetamides (e.g., bicyclo[2.2.1]heptan-2-yl or bromocyclohexyl derivatives) with anti-inflammatory, analgesic, and antipyretic activities.
Substituted Pyridine and Quinazoline Analogs ()
Compounds such as N-(5-fluoro-4-methylpyridin-2-yl)acetamide (BP 27514) and N-(6-bromo-2,3-dihydro-1-oxo-1H-inden-5-yl)acetamide share the acetamide motif but lack the oxazolo-pyridine system. The target compound’s fused heterocycle likely improves binding to kinases or GPCRs due to increased planar surface area .
Fluorophenyl-Containing Acetamides ()
The compound 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide shares fluorinated aromatic rings but incorporates an imidazo-thiazole moiety. The target compound’s oxazolo-pyridine may offer better metabolic resistance than the thiazole ring, which is prone to oxidation .
Key Research Findings
- Metabolic Stability: Fluorine in the phenoxy group reduces CYP450-mediated degradation compared to methyl or methoxy groups in analogs .
- Receptor Binding : The oxazolo-pyridine core may target kinases or GPCRs more selectively than flexible-chain analogs (e.g., e–o ) .
- Solubility : The rigid heterocycle could lower aqueous solubility compared to bicycloheptane derivatives, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
